Cas no 20395-87-3 (2-{(benzyloxy)carbonylamino}butanoic acid)

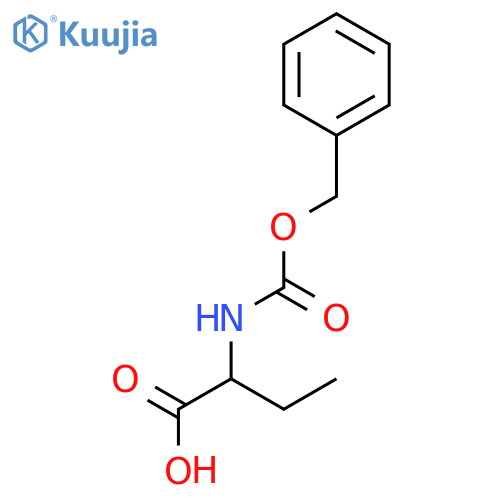

20395-87-3 structure

商品名:2-{(benzyloxy)carbonylamino}butanoic acid

2-{(benzyloxy)carbonylamino}butanoic acid 化学的及び物理的性質

名前と識別子

-

- 2-(BENZYLOXYCARBONYLAMINO)BUTYRIC ACID

- 2-{[(Benzyloxy)carbonyl]amino}butanoic acid

- (2S)-2-[(Phenylmethoxy)carbonyl]aminobutyric Acid

- (S)-2-(((benzyloxy)carbonyl)amino)butanoic acid

- (S)-2-benzyloxycarbonyl-amino-butyric acid

- 02906

- Cbz-Abu-OH

- CBZ-L-ABU-OH

- N-benzyloxycarbonyl-(2S)-aminobutyric acid

- N-benzyloxycarbonyl-(S)-(+)-2-aminobutanoic acid

- Nsc164666

- Z-2-ABU-OH

- Z-ABU(2)-OH

- Z-D-Abu-OH

- Z-L-2Abu-OH

- 2-{(benzyloxy)carbonylamino}butanoic acid

-

- MDL: MFCD03701339

- インチ: InChI=1S/C12H15NO4/c1-2-10(11(14)15)13-12(16)17-8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,13,16)(H,14,15)

- InChIKey: SZQMTCSQWUYUML-UHFFFAOYSA-N

- ほほえんだ: CCC(NC(OCC1=CC=CC=C1)=O)C(O)=O

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 17

- 回転可能化学結合数: 7

2-{(benzyloxy)carbonylamino}butanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-84283-2.5g |

2-{[(benzyloxy)carbonyl]amino}butanoic acid |

20395-87-3 | 85% | 2.5g |

$109.0 | 2023-09-02 | |

| Enamine | EN300-84283-5.0g |

2-{[(benzyloxy)carbonyl]amino}butanoic acid |

20395-87-3 | 85% | 5.0g |

$187.0 | 2023-02-11 | |

| Enamine | EN300-84283-10.0g |

2-{[(benzyloxy)carbonyl]amino}butanoic acid |

20395-87-3 | 85% | 10.0g |

$342.0 | 2023-02-11 | |

| Enamine | EN300-84283-0.5g |

2-{[(benzyloxy)carbonyl]amino}butanoic acid |

20395-87-3 | 85% | 0.5g |

$48.0 | 2023-09-02 | |

| Enamine | EN300-84283-1.0g |

2-{[(benzyloxy)carbonyl]amino}butanoic acid |

20395-87-3 | 85% | 1g |

$0.0 | 2023-06-08 | |

| Enamine | EN300-84283-1g |

2-{[(benzyloxy)carbonyl]amino}butanoic acid |

20395-87-3 | 85% | 1g |

$62.0 | 2023-09-02 | |

| 1PlusChem | 1P00BMHD-5g |

2-(BENZYLOXYCARBONYLAMINO)BUTYRIC ACID |

20395-87-3 | 97% | 5g |

$106.00 | 2023-12-19 | |

| Enamine | EN300-84283-0.1g |

2-{[(benzyloxy)carbonyl]amino}butanoic acid |

20395-87-3 | 85% | 0.1g |

$21.0 | 2023-09-02 | |

| Enamine | EN300-84283-0.05g |

2-{[(benzyloxy)carbonyl]amino}butanoic acid |

20395-87-3 | 85% | 0.05g |

$19.0 | 2023-09-02 | |

| Alichem | A019141354-5g |

2-Benzyloxycarbonylamino-butyric acid |

20395-87-3 | 90% | 5g |

$424.71 | 2023-09-02 |

2-{(benzyloxy)carbonylamino}butanoic acid 関連文献

-

Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729

-

Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622

-

Xiaohui Tian,Jochen Autschbach,Yizhong Yuan,Jinyu Sun,Xin Liu,Chuan Chen,Huijun Cao J. Mater. Chem. C, 2013,1, 5779-5790

-

Weizhen Yao,Yulin Meng,Xianglin Liu,Zhanguo Wang CrystEngComm, 2021,23, 2360-2366

-

Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286

20395-87-3 (2-{(benzyloxy)carbonylamino}butanoic acid) 関連製品

- 1685-33-2(Cbz-D-Valine)

- 2640-58-6(N2-Benzyloxycarbonyl-L-ornithine)

- 3160-59-6(N-Cbz-L-isoleucine)

- 2389-45-9((S)-6-(((Benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)hexanoic acid)

- 1161-13-3(Z-Phe-OH)

- 2018-66-8(N-Cbz-L-leucine)

- 1155-62-0(N-Carbobenzoxy-L-glutamic acid)

- 2212-75-1(Z-Lys-OH)

- 2448-45-5(((Benzyloxy)carbonyl)-D-phenylalanine)

- 2650-64-8(Z-Gln-OH)

推奨される供給者

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量